

A-Technical-Guide-to-the-Preclinical-Pharmacology-of-Carboxyamidotriazole-(CAI)

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Compound of Interest

Compound Name: Carboxyamidotriazole

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-An-In-Depth-Review-for-Drug-Development-Professionals-

Abstract

Carboxyamidotriazole (CAI) is a synthetic, orally bioavailable small molecule that functions as a non-selective calcium channel blocker.[1][2] Initially investigated for its anti-parasitic properties, CAI has demonstrated significant cytostatic, anti-angiogenic, and anti-metastatic activities in a broad range of preclinical cancer models.[3][4] Its primary mechanism of action involves the inhibition of non-voltage-operated calcium channels, which disrupts calcium-mediated signal transduction pathways crucial for cell proliferation and angiogenesis.[1][5][6] This technical guide provides a comprehensive overview of the preclinical pharmacology of CAI, summarizing key findings on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols to inform ongoing research and drug development efforts.

1.-Mechanism-of-Action

CAI exerts its anti-tumor effects through the modulation of intracellular calcium ($[Ca^{2+}]_i$) homeostasis and the downstream signaling cascades. The core mechanism involves the inhibition of calcium influx, which in turn affects multiple pathways critical for tumor growth and survival.

1.1-Inhibition-of-Calcium-Influx

CAI is a potent inhibitor of transmembrane calcium influx, particularly targeting non-voltage-operated calcium channels.[1][5] It blocks store-operated calcium entry (SOCE), a process activated upon the depletion of intracellular calcium stores in the endoplasmic reticulum (ER).[7][8] A key component of SOCE is the Orai1 channel, which CAI has been shown to block.[9] This disruption of calcium entry has been observed in various cell types, including endothelial and cancer cells.[3][7]

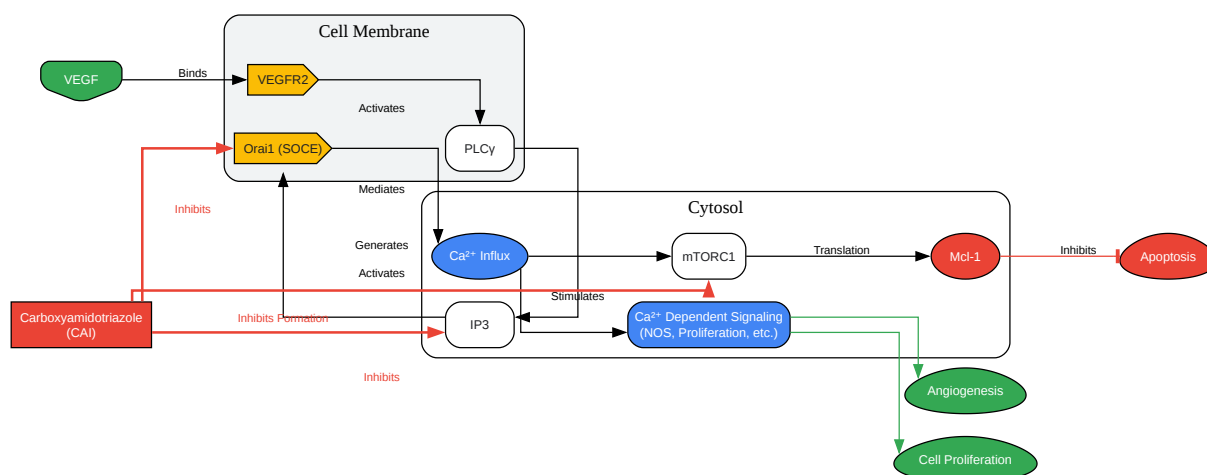
- **Primary Target:** Non-voltage-operated calcium channels, including Store-Operated Calcium (SOC) channels (e.g., Orai1).[1][8][9]
- **Secondary Effects:** CAI also blocks L-type and T-type voltage-gated calcium channels at micromolar concentrations.[2]

1.2-Modulation-of-Signaling-Pathways

By attenuating the influx of calcium, CAI disrupts a multitude of downstream signaling pathways that are dependent on calcium as a second messenger. This leads to a cascade of anti-proliferative and anti-angiogenic effects.

- **VEGF-Signaling:** CAI inhibits the signaling cascade induced by Vascular Endothelial Growth Factor-A (VEGF-A).[6] It blocks the VEGF-A-induced rise in intracellular calcium, which is necessary for endothelial cell proliferation.[6] This leads to the inhibition of nitric oxide synthase (NOS) activity and a subsequent decrease in the production of nitric oxide (NO) and VEGF itself.[10][11]
- **PI3K/mTOR-Pathway:** In ovarian carcinoma cells, CAI has been shown to inhibit SOCE, leading to the deactivation of mTORC1 and a subsequent down-regulation of the anti-apoptotic protein Mcl-1.[8]
- **Other-Pathways:** CAI has also been reported to inhibit signaling via pathways involving fibroblast growth factor (FGF), integrin, platelet-derived growth factor (PDGF), and Wnt-Norrin.[9] Furthermore, it can down-regulate the expression of matrix metalloproteinase-2 (MMP-2), c-fos, and HIF-1 α . [9][11]

The following diagram illustrates the primary mechanism of action of CAI, focusing on its role in inhibiting calcium influx and the consequent effects on the VEGF signaling pathway.



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Caption: Mechanism of **Carboxyamidotriazole** (CAI) Action.

2.-In-Vitro-Studies

A substantial body of in vitro research has characterized the anti-proliferative and anti-angiogenic effects of CAI across a variety of cell lines. The primary effect observed is cytostatic rather than cytotoxic.[4][12]

2.1-Anti-Proliferative-Activity

CAI demonstrates dose-dependent inhibition of cell growth in numerous cancer cell lines. The 50% inhibitory concentrations (IC50) typically fall within the low micromolar range.

Table-1:-IC50-Values-of-CAI-in-Variou-Cell-Lines

Cell Line	Cancer Type	IC50 Value	Reference
DU-145, PPC-1, PC3, LNCaP	Prostate Cancer	10-30 μ M	[12]
HEK-293	Embryonic Kidney	1.6 μ M	[7]
FaDu, EVSCC17M	Squamous Cell Carcinoma	13 μ M, 15 μ M	[2]
HUVEC	Human Umbilical Vein Endothelial	1 μ M	[2]
GH3 (L-type channels)	Rat Pituitary Cancer	0.5 μ g/mL	[2]
GH3 (T-type channels)	Rat Pituitary Cancer	1.5 μ g/mL	[2]

| HeLa | Cervical Cancer | 0.06 μ g/mL [[2] |

2.2-Anti-Angiogenic-and-Anti-Invasive-Activity

CAI effectively inhibits key processes in angiogenesis, including endothelial cell proliferation, migration, and tube formation.

- Endothelial-Cell-Proliferation: CAI inhibits the proliferation of human aortic endothelial cells (HAECs) in a dose-dependent manner at concentrations from 0.25 to 12.0 μ g/ml.[10][11]
- Invasion: In vitro invasion of prostate cancer cells (DU-145, PC3, PPC-1) through Matrigel was reduced by approximately 60-70% with 10 μ M CAI.[12]
- Gene-Expression: Treatment of HAECs with CAI resulted in a dose-dependent decrease in the expression and secretion of both Nitric Oxide Synthase (NOS) and VEGF.[10][11]

3.-In-Vivo-Studies

Preclinical in vivo studies have confirmed the anti-tumor and anti-angiogenic efficacy of CAI in various animal models.

3.1-Anti-Tumor-and-Anti-Metastatic-Activity

Oral administration of CAI has been shown to inhibit tumor growth and metastasis in xenograft models.

- Liver-Metastases: In a B16F1 melanoma mouse model, oral CAI treatment significantly reduced the volume of liver metastases by a factor of 8.[13]
- Choroidal-Neovascularization: In a mouse model of choroidal neovascularization, a single intravitreal injection of a 1 µg CAI nanoparticle formulation significantly decreased the neovascular volume to 25% of the saline control on day 7 and 30% on day 14.[9][14]

3.2-Anti-Angiogenic-Activity

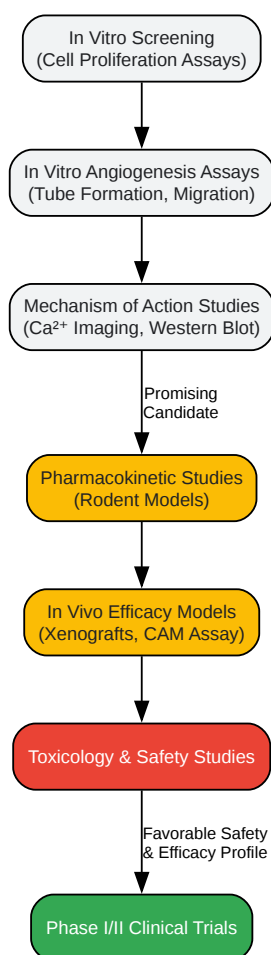
In vivo studies have provided direct evidence of CAI's ability to inhibit tumor-associated angiogenesis.

Table-2:-In-Vivo-Anti-Angiogenic-Effects-of-CAI

Model	Finding	Quantitative Data	Reference
B16F1 Melanoma Liver Metastases	Decreased vascular volume within metastases	Reduced by at least a factor of two	[13]
Rat Aortic Ring Assay	Inhibition of new microvessel formation	Dose-dependent inhibition (0.25-12.0 µg/ml)	[10][11]

| Chicken Chorioallantoic Membrane (CAM) | Inhibition of angiogenesis | Effective at 20 µM |[2]
|

The following diagram illustrates a typical workflow for preclinical evaluation of an anti-angiogenic agent like CAI.



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Caption: General Preclinical Evaluation Workflow for CAI.

4.-Pharmacokinetics-and-Formulations

CAI is an orally active agent, but its absorption can be variable and its bioavailability is relatively low due to its hydrophobic nature.[3][15]

- Absorption: Peak plasma concentrations are typically reached 2.4 +/- 1.5 hours after oral administration of a gelatin capsule formulation.[16]
- Formulation-Development: To improve its pharmacokinetic profile, a salt form, **Carboxyamidotriazole Orotate (CTO)**, was developed.[15] In rat models, CTO demonstrated faster absorption, higher C_{max}, and an increased area under the curve (AUC) compared to the parent CAI compound, while maintaining a similar elimination half-life.[3][15]

Polymeric nanoparticle formulations (CAI-PLGA) have also been developed for sustained local delivery, such as for intravitreal injections in ocular diseases.[9][14]

Table-3:-Comparative-Pharmacokinetics-of-CAI-and-CTO-in-Rats-(Intravenous)

Parameter	CAI-Orotate (CTO)	CAI	Reference
Elimination Half-life (hr)	4.1 ± 0.06	2.41 ± 0.01	[3]

| AUC (ng-hr/mL) | 22272 ± 743 | 14748 ± 783 |[3] |

5.-Experimental-Protocols

This section provides an overview of the methodologies used in key preclinical studies of CAI.

5.1-Cell-Proliferation-Assay-(MTT-Assay)

- Objective: To determine the cytostatic/cytotoxic effect of CAI on cancer cell lines.
- Protocol:
 - Cells (e.g., human transitional cancer cells) are seeded in 96-well plates and allowed to adhere overnight.[17]
 - Cells are treated with various concentrations of CAI (e.g., 10 µM) or vehicle control for specified time points (e.g., 24, 48, 72 hours).[17]
 - Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan crystal formation by metabolically active cells.
 - The formazan crystals are solubilized with a solvent (e.g., DMSO).
 - The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to quantify cell viability.[17]

5.2-In-Vitro-Invasion-Assay-(Matrigel-Chamber)

- Objective: To assess the effect of CAI on the invasive potential of cancer cells.
- Protocol:
 - Boyden chamber inserts with a porous membrane (e.g., 8 μm pores) are coated with Matrigel, a basement membrane matrix.
 - Cancer cells (e.g., DU-145) are seeded in the upper chamber in serum-free media containing CAI (e.g., 10 μM) or vehicle control.[12]
 - The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
 - The chambers are incubated for a set period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and membrane.
 - Non-invading cells on the upper surface of the membrane are removed.
 - Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion is calculated relative to the control.[12]

5.3-In-Vivo-Choroidal-Neovascularization-(CNV)-Model

- Objective: To evaluate the anti-angiogenic efficacy of CAI in an in vivo model of ocular neovascularization.
- Protocol:
 - Induction: Anesthesia is administered to mice. Laser photocoagulation is used to rupture Bruch's membrane in the retina, inducing a wound-healing response that leads to choroidal neovascularization.[9][14]
 - Treatment: Immediately following laser induction, a single intravitreal injection (e.g., 2 μL volume) of the CAI formulation (e.g., CAI-PLGA nanoparticles at 1 μg), vehicle control, or a positive control (e.g., aflibercept) is administered.[9][14]
 - Evaluation: At specified time points (e.g., day 7 and day 14), the volume of the CNV lesions is quantified using imaging techniques such as optical coherence tomography

(OCT).[9][14]

- Analysis: The CNV volume in the treated groups is compared to the vehicle control group to determine the percentage of inhibition.

6.-Conclusion

Carboxyamidotriazole is a signal transduction inhibitor with a well-documented preclinical profile characterized by potent anti-proliferative and anti-angiogenic activities. Its primary mechanism, the inhibition of calcium influx, leads to the disruption of multiple signaling pathways essential for tumor growth, invasion, and neovascularization. While its oral bioavailability presents a challenge, formulation advancements such as the orotate salt (CTO) and nanoparticle delivery systems have shown promise in improving its pharmacokinetic properties. The extensive preclinical data support the continued investigation of CAI and its analogs as cytostatic anti-cancer agents, particularly in combination with other therapies.

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